molecular formula C10H11ClO B1593254 5-(2-Chloroethyl)-2,3-dihydrobenzofuran CAS No. 943034-50-2

5-(2-Chloroethyl)-2,3-dihydrobenzofuran

Cat. No. B1593254
M. Wt: 182.64 g/mol
InChI Key: UOWBUUHBGKOXGH-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-2,3-dihydrobenzofuran (5-CE-2,3-DHB) is a synthetic compound that has been used in scientific research for a variety of applications. It is a heterocyclic compound with a molecular weight of 212.02 g/mol and a melting point of 80-82°C. 5-CE-2,3-DHB is a cyclic ether and has been used as a model compound to study the properties of related compounds.

Scientific Research Applications

    Application in Gas Sensing

    • Field : Environmental Protection and Human Health
    • Summary : A study used WO3/Al2O3/graphite composite materials for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and explored the corresponding sensing properties .
    • Methods : The sensor was tested at a working temperature of 340 °C with a concentration of 2-CEES gas at 5.70 ppm .
    • Results : The response of the sensor to 2-CEES gas was 69%, the response time was 5 s and the recovery time was 42 s. The sensor also demonstrated long-term stability and high selectivity .

    Application in Toxicity Studies

    • Field : Marine Biology
    • Summary : A study assessed the response of marine rotifer, Brachionus plicatilis, to co-exposure to polystyrene microplastics and tris(2-chloroethyl) phosphate (TCEP) at different concentrations .
    • Methods : The study included population growth, oxidative status, and transcriptomics .
    • Results : The presence of 1 μm microplastics reversed the low population growth rate and high oxidative stress induced by TCEP to the normal level .

    Application in Protecting Groups and N-dealkylating Agents

    • Field : Organic Chemistry
    • Summary : Chloroethyl chloroformates (chemical formula: C3H4Cl2O2) are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
    • Methods : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis being performed .
    • Results : The results or outcomes obtained would also depend on the specific reaction or synthesis being performed .

    Application in Production of Ethylene Oxide

    • Field : Industrial Chemistry
    • Summary : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This compound was once produced on a large scale as a precursor to ethylene oxide .
    • Methods : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
    • Results : The production of 2-Chloroethanol leads to the production of ethylene oxide .

    Application in N-Dealkylation

    • Field : Organic Chemistry
    • Summary : Chloroethyl chloroformates (chemical formula: C3H4Cl2O2) are a pair of related chemical compounds. They can be used as N-dealkylating agents .
    • Methods : The specific methods of application or experimental procedures would depend on the specific reaction or synthesis being performed .
    • Results : The results or outcomes obtained would also depend on the specific reaction or synthesis being performed .

    Application in Precursor to Ethylene Oxide

    • Field : Industrial Chemistry
    • Summary : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This compound was once produced on a large scale as a precursor to ethylene oxide .
    • Methods : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
    • Results : The production of 2-Chloroethanol leads to the production of ethylene oxide .

properties

IUPAC Name

5-(2-chloroethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWBUUHBGKOXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648091
Record name 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloroethyl)-2,3-dihydrobenzofuran

CAS RN

943034-50-2
Record name 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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